molecular formula C19H23NSe B14204509 Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- CAS No. 831200-72-7

Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-

Katalognummer: B14204509
CAS-Nummer: 831200-72-7
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: RSUDXQMAHBROAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- is a chemical compound with the molecular formula C19H23NSe and a molecular weight of 344.358 . This compound is known for its unique structure, which includes a phenylseleno group attached to a hexylidene chain. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully monitored to maintain consistency in the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- involves its interaction with specific molecular targets and pathways. The phenylseleno group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • Benzenemethanamine, N-phenyl-
  • Benzylamine, N-phenyl-
  • Aniline, N-benzyl-
  • Benzenamine, N-(phenylmethyl)-
  • Benzylaniline

Uniqueness

Benzenemethanamine, N-[2-(phenylseleno)hexylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

831200-72-7

Molekularformel

C19H23NSe

Molekulargewicht

344.4 g/mol

IUPAC-Name

N-benzyl-2-phenylselanylhexan-1-imine

InChI

InChI=1S/C19H23NSe/c1-2-3-12-19(21-18-13-8-5-9-14-18)16-20-15-17-10-6-4-7-11-17/h4-11,13-14,16,19H,2-3,12,15H2,1H3

InChI-Schlüssel

RSUDXQMAHBROAB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.